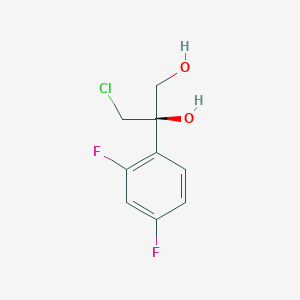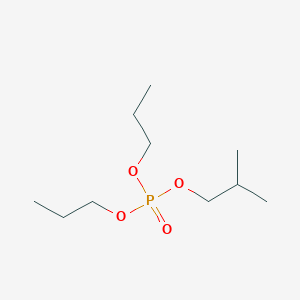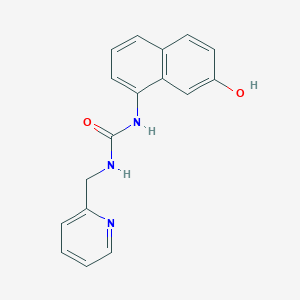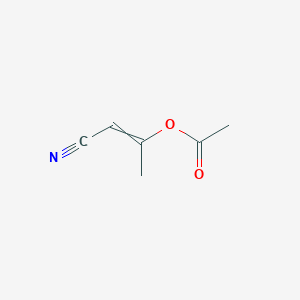![molecular formula C14H11O3Tl B12594659 2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate CAS No. 577973-87-6](/img/structure/B12594659.png)
2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate is a complex organometallic compound that features a thallium atom coordinated to a cyclopentadienyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate typically involves the reaction of thallium salts with cyclopentadienyl derivatives. One common method is the reaction of thallium(I) acetate with cyclopenta-2,4-dien-1-one under controlled conditions to form the thallium-coordinated cyclopentadienyl complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and atmosphere, to ensure high yield and purity. Advanced purification techniques such as recrystallization and chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The thallium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different thallium species.
Substitution: Ligands around the thallium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or other ligands.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) complexes, while reduction may produce thallium(I) species. Substitution reactions can result in a variety of thallium-ligand complexes.
Aplicaciones Científicas De Investigación
2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique properties make it a candidate for studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and nanocomposites due to its coordination chemistry.
Mecanismo De Acción
The mechanism by which 2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate exerts its effects involves coordination of the thallium center to various ligands. This coordination can influence the electronic properties of the compound, making it reactive in specific chemical environments. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadienylthallium: Another thallium-coordinated cyclopentadienyl compound with similar structural properties.
Thallium(I) acetate: A simpler thallium compound used as a precursor in the synthesis of more complex thallium derivatives.
Cyclopentadienyl derivatives: Various cyclopentadienyl compounds coordinated to different metal centers.
Uniqueness
2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate is unique due to its specific coordination environment and the presence of both cyclopentadienyl and phenyl acetate ligands. This combination imparts distinct electronic and structural properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
577973-87-6 |
|---|---|
Fórmula molecular |
C14H11O3Tl |
Peso molecular |
431.62 g/mol |
Nombre IUPAC |
[1-(2-acetyloxybenzoyl)cyclopenta-2,4-dien-1-yl]thallium |
InChI |
InChI=1S/C14H11O3.Tl/c1-10(15)17-13-9-5-4-8-12(13)14(16)11-6-2-3-7-11;/h2-9H,1H3; |
Clave InChI |
CMSXBDFNNGEXEA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC=C1C(=O)C2(C=CC=C2)[Tl] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate](/img/structure/B12594584.png)
![Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)-](/img/structure/B12594590.png)

![{(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B12594600.png)
![N~2~-{[4-(Diethoxymethyl)phenyl]methyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B12594601.png)
![Pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12594609.png)

![2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline](/img/structure/B12594611.png)






